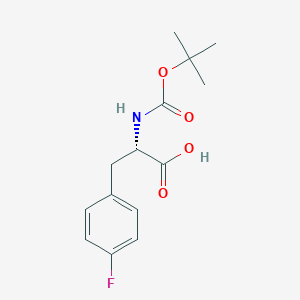

N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine

Descripción

The exact mass of the compound Boc-L-4-Fluorophenylalanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXSXRAUMLKRRL-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427310 | |

| Record name | N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41153-30-4 | |

| Record name | N-(tert-Butoxycarbonyl)-4-fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 41153-30-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Amino Acids in Contemporary Scientific Inquiry

The introduction of fluorine into amino acids, creating fluorinated amino acids (FAAs), has become a powerful strategy in medicinal chemistry and protein science. nih.gov Fluorine's small size, high electronegativity, and the strength of the carbon-fluorine bond can significantly alter the properties of the parent molecule. walshmedicalmedia.comnih.gov These modifications can influence a molecule's acidity, basicity, hydrophobicity, and conformation, which in turn can enhance its biological activity and metabolic stability. nih.gov

The strategic incorporation of fluorine can lead to:

Enhanced Stability: The C-F bond is stronger than a C-H bond, which can increase the thermal and metabolic stability of peptides and proteins, making them more resistant to enzymatic degradation. vulcanchem.com

Altered Binding Interactions: The unique electronic properties of fluorine can modulate non-covalent interactions with biological targets, potentially leading to enhanced binding affinity. nih.gov

Probes for Structural and Functional Studies: The fluorine-19 isotope (¹⁹F) is an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy, allowing researchers to probe protein structure, dynamics, and interactions. nih.govwalshmedicalmedia.com Furthermore, the radioactive isotope fluorine-18 (B77423) (¹⁸F) is a valuable tool for Positron Emission Tomography (PET) imaging in medical diagnostics. nih.govnumberanalytics.com

Fluorinated aromatic amino acids, such as 4-fluorophenylalanine, are particularly useful for these applications. They have been incorporated into peptides and proteins to study protein folding, stability, and protein-protein interactions.

The Role of Tert Butyloxycarbonyl Boc Protection in Peptide Chemistry and Bio Organic Synthesis

In the synthesis of peptides and other complex organic molecules, it is often necessary to temporarily block reactive functional groups to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids. wikipedia.org

The key features of Boc protection in chemical synthesis include:

Stability: The Boc group is stable under a variety of reaction conditions, including basic and nucleophilic environments. wikipedia.org This allows for selective chemical modifications at other parts of the molecule without affecting the protected amine.

Ease of Removal: The Boc group is acid-labile, meaning it can be readily removed under moderately acidic conditions, typically using trifluoroacetic acid (TFA). peptide.comamericanpeptidesociety.org This deprotection is generally clean and efficient.

Compatibility: Boc-protected amino acids are compatible with a wide range of coupling reagents and conditions used in solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide chains.

The use of the Boc protecting group is a well-established strategy in peptide synthesis. nih.gov It allows for the stepwise addition of amino acids to a growing peptide chain, with the Boc group being removed from the newly added amino acid before the next one is coupled. peptide.com This cyclical process enables the precise construction of peptides with defined sequences. peptide.com

Overview of Foundational Research Paradigms Utilizing Boc L 4 Fluorophenylalanine

Advanced Asymmetric Synthesis Approaches to Enantiopure Boc-L-4-Fluorophenylalanine

The creation of a specific stereocenter is a fundamental challenge in the synthesis of chiral amino acids. Several advanced methodologies have been developed to produce enantiomerically pure Boc-L-4-fluorophenylalanine, ensuring the correct three-dimensional arrangement required for biological activity.

Asymmetric Hydrogenation Strategies for Chiral Center Establishment

Asymmetric hydrogenation is a powerful and widely used industrial method for establishing the stereocenter of amino acids. This approach typically involves the hydrogenation of a prochiral dehydroamino acid precursor using a chiral transition-metal catalyst. Rhodium complexes with chiral phosphine (B1218219) ligands are particularly effective for this transformation, often achieving high yields and exceptional enantioselectivity. wiley-vch.dewiley-vch.de

The general strategy involves the synthesis of an N-acyl-α,β-dehydroamino ester, such as the methyl ester of N-Boc-4-fluoro-α,β-dehydrophenylalanine. This precursor is then subjected to hydrogenation with molecular hydrogen in the presence of a chiral rhodium catalyst. Ligands like DuPhos and TangPhos have demonstrated high efficacy in these reactions, leading to enantiomeric excesses (ee) often exceeding 99%. wiley-vch.deresearchgate.net The efficiency of this method has been proven on a large scale, as exemplified by the multi-kilogram synthesis of the structurally similar (S)-N-Boc-bis(4-fluorophenyl)alanine, which utilized rhodium catalysis to achieve excellent yield and enantioselectivity. mdpi.com

| Precursor Type | Catalyst System | Enantiomeric Excess (ee) | Key Findings |

| N-acyl-dehydroamino esters | Rh(I) complexes with chiral bisphosphine ligands (e.g., DuPhos, TangPhos) | >99% | Highly efficient and scalable for producing chiral amino acids. The choice of ligand is crucial for achieving high enantioselectivity. wiley-vch.dewiley-vch.demdpi.com |

| N-formyl dehydroamino esters | Rh(I) complexes with monodentate phosphoramidite (B1245037) ligands (e.g., Monophos) | >99% | Effective for a range of substrates, with the formyl protecting group being removable under mild conditions. nih.gov |

Enantioselective Conjugate Addition Reactions

Enantioselective conjugate addition, or Michael addition, represents another key strategy for the asymmetric synthesis of chiral amino acids. This method involves the addition of a nucleophile to an α,β-unsaturated compound, with the stereochemistry being controlled by a chiral catalyst. beilstein-journals.orgd-nb.info For the synthesis of precursors to Boc-L-4-fluorophenylalanine, this could involve the addition of an amine nucleophile or an equivalent to an acrylate (B77674) derivative.

The reaction can be catalyzed by various systems, including chiral Lewis acids and organocatalysts. For instance, a chiral palladium-μ-hydroxo complex has been shown to catalyze the enantioselective addition of amine salts to N-benzyloxycarbonyl acrylamides. beilstein-journals.org Similarly, chiral primary amines can act as organocatalysts, promoting the conjugate addition of nucleophiles to α,β-unsaturated systems through the formation of a chiral enamine intermediate. beilstein-journals.org While not yet reported as a direct route to Boc-L-4-fluorophenylalanine itself, these methods provide a versatile and powerful platform for constructing the chiral β-amino carbonyl core structure, which can then be further elaborated to the desired product.

| Reaction Type | Catalyst System | Nucleophile | Electrophile | Enantioselectivity |

| Aza-Michael Addition | Chiral Palladium-μ-hydroxo complex | Amine Salts | N-benzyloxycarbonyl acrylamides | Moderate to High |

| Michael Addition | Chiral Primary Amine Organocatalyst | 1,3-Diketones | ortho-Quinone Methides | High |

| Friedel-Crafts Alkylation | Chiral Diamine Organocatalyst | Indoles | α,β-Unsaturated Aldehydes | High |

Stereoselective Introduction of Fluorine into Phenylalanine Scaffolds

Directing the fluorination to a specific position on a molecule with high stereocontrol is a significant synthetic challenge. Recent advances in transition-metal catalysis have enabled the stereoselective fluorination of C(sp³)–H bonds in phenylalanine derivatives. nih.gov This approach allows for the late-stage introduction of fluorine into a pre-existing chiral scaffold, preserving the stereocenter.

One prominent method involves palladium-catalyzed C–H activation. acs.org In this strategy, a phenylalanine derivative equipped with a directing group, such as a quinoline (B57606) or pyridine-based ligand, is treated with an electrophilic fluorine source like Selectfluor. The palladium catalyst, guided by the directing group, selectively activates a β-C–H bond on the phenylalanine backbone, facilitating the stereoselective formation of a C–F bond. nih.govnih.gov This method has been shown to be effective for various L-phenylalanine amides, providing the corresponding anti-β-fluoro-α-amino acids in good yields and with high diastereoselectivity. nih.govnih.gov

| Substrate | Catalyst System | Fluorine Source | Yield | Key Findings |

| L-phenylalanine amide with quinoline ligand | 10 mol% Pd(TFA)₂ | Selectfluor | 79% (isolated) | The quinoline-based ligand was crucial for promoting the palladium-catalyzed β-C(sp³)–H fluorination. The reaction tolerated various functional groups on the aryl ring. nih.gov |

| Phenylalanine derivative with PIP-amine auxiliary | 6-10 mol% Pd(OAc)₂ | Selectfluor | up to 73% | The bidentate PIP-amine directing group enabled high stereoselectivity. The auxiliary group could be removed in a one-pot protocol. nih.gov |

Peptide Synthesis Protocols Incorporating Boc-L-4-Fluorophenylalanine as a Building Block

Once synthesized, Boc-L-4-fluorophenylalanine serves as a valuable building block for its incorporation into peptides. The tert-butyloxycarbonyl (Boc) protecting group is stable under a variety of conditions but can be cleanly removed with acid, making it suitable for both solid-phase and solution-phase peptide synthesis strategies. iris-biotech.de

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is the most common method for assembling peptide chains. nih.gov The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a well-established approach where the N-terminal α-amino group is temporarily protected by the acid-labile Boc group, and side-chain functional groups are protected by more acid-stable groups like benzyl (B1604629) ethers or esters. iris-biotech.de

The typical SPPS cycle using Boc-L-4-fluorophenylalanine involves:

Deprotection: The Boc group is removed from the resin-bound peptide using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.com

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

Coupling: The next amino acid in the sequence, Boc-L-4-fluorophenylalanine, is activated and coupled to the free N-terminus of the growing peptide chain. Common coupling reagents include carbodiimides like DIC combined with an additive like HOBt, or uronium/aminium salts such as HBTU, HATU, or PyBOP. peptide.comnih.gov High coupling efficiency (>90%) for Boc-L-4-fluorophenylalanine has been reported using HATU with Oxyma Pure in DMF.

Washing: Excess reagents and byproducts are washed away before initiating the next cycle.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (B91410) (HF). nih.gov

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (SolPS) offers advantages for large-scale production and the synthesis of short peptides or fragments, as purification of intermediates is possible after each step. nih.govekb.eg The synthesis of dipeptides containing 4-fluorophenylalanine has been successfully demonstrated using these classical methods. nih.govcam.ac.uk

In a typical solution-phase approach, an N-terminally protected amino acid (e.g., Boc-L-alanine) is activated and then reacted with the free amino group of a C-terminally protected 4-fluorophenylalanine ester. mdpi.com The activation of the carboxylic acid is achieved using standard coupling reagents. Following the coupling reaction, the product dipeptide is isolated and purified. The protecting groups can then be selectively removed to allow for further chain elongation. nih.govgoogle.com While potentially more labor-intensive due to the need for purification at each step, SolPS avoids the use of expensive resins and can be more easily scaled up. nih.gov

Activated Ester Methods for Dipeptide Synthesis

The synthesis of dipeptides containing Boc-L-4-fluorophenylalanine often employs activated ester methodology to facilitate the formation of the amide bond. This approach involves the conversion of the carboxylic acid group of an N-protected amino acid into a more reactive form, an "active ester," which can then readily react with the free amino group of another amino acid or peptide. rsc.org

A common strategy involves the use of activating agents like N,N'-carbonyldiimidazole (CDI). orgsyn.org In a typical procedure, an α-amino ester is reacted with CDI to form a CDI-activated intermediate. orgsyn.orgorgsyn.org This activated ester is relatively stable, can be purified by filtration, and stored for extended periods. orgsyn.org The subsequent coupling reaction with an N-protected amino acid, such as Boc-L-4-fluorophenylalanine, is then carried out. orgsyn.org Research has shown that this peptide bond formation can proceed under mild, base-free conditions, which is unusual for peptide couplings. orgsyn.org The presence of catalytic amounts of copper(II) bromide (CuBr₂) and 1-hydroxybenzotriazole (B26582) (HOBt) can facilitate the reaction. orgsyn.org

The use of activated esters is crucial for minimizing racemization, a common side reaction during peptide synthesis where the stereochemistry of the α-carbon is inverted. rsc.org By using moderately reactive and well-defined active esters, the "overactivation" of the carboxylic acid group, which can lead to racemization, is suppressed. rsc.org

The choice of solvent can significantly impact the rate of the coupling reaction. For instance, the reaction between benzyloxycarbonyl-L-phenylalanine 2,4,5-trichlorophenyl ester and benzylamine (B48309) is significantly faster in dimethylformamide (DMF) compared to chloroform (B151607) or ethyl acetate. sci-hub.se

A general procedure for dipeptide synthesis using an activated ester is as follows:

Activation: The N-protected amino acid's carboxyl group is reacted with a coupling reagent (e.g., CDI) to form the active ester. orgsyn.orgorgsyn.org

Coupling: The isolated active ester is then reacted with the amino group of the second amino acid (in this case, L-4-Fluorophenylalanine with its amino group protected by Boc) to form the dipeptide. orgsyn.org

This method provides a reliable and efficient way to synthesize dipeptides incorporating Boc-L-4-Fluorophenylalanine, with good control over stereochemistry.

Protecting Group Strategies and Compatibility (e.g., Boc, Fmoc)

In peptide synthesis, including the synthesis of peptides containing L-4-fluorophenylalanine, protecting groups are essential to prevent unwanted side reactions at the N-terminus, C-terminus, and any reactive side chains. biosynth.com The two most prominent strategies for Nα-amino group protection are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) strategies. americanpeptidesociety.org

The Boc strategy utilizes the acid-labile Boc group for temporary protection of the N-terminus. americanpeptidesociety.org Deprotection is achieved using strong acids like trifluoroacetic acid (TFA). americanpeptidesociety.org While this was a foundational method, the harsh acidic conditions can sometimes lead to side reactions or degradation of the peptide. americanpeptidesociety.org However, it remains a preferred method in specific cases, such as for sequences prone to racemization under the basic conditions used in Fmoc chemistry. americanpeptidesociety.org

The Fmoc strategy , on the other hand, employs the base-labile Fmoc group. americanpeptidesociety.org This group is typically removed using a solution of piperidine (B6355638) in a solvent like DMF. americanpeptidesociety.org The mildness of the deprotection conditions has made the Fmoc strategy widely popular, especially for solid-phase peptide synthesis (SPPS) and the synthesis of long or complex peptides. americanpeptidesociety.org

Orthogonality is a key principle in protecting group strategy. biosynth.com It means that different protecting groups can be removed under distinct conditions without affecting each other. biosynth.com A common orthogonal combination in SPPS is Fmoc for the N-terminus and acid-labile groups like tert-butyl (tBu) for side-chain protection. biosynth.comiris-biotech.de The Boc/benzyl (Bn) combination is considered quasi-orthogonal, as both are removed by acid, but at different acid strengths. biosynth.com

For amino acids with reactive side chains, additional protecting groups are necessary. For instance, in the synthesis of peptides containing lysine (B10760008) or tryptophan, the Boc group is often used for side-chain protection (Nε-Boc for lysine, N-in-Boc for tryptophan) and is compatible with the Fmoc strategy for the Nα-amino group. acs.org For cysteine, a tert-butylthiol (StBu) group can be used for the thiol side chain. acs.org

The choice between Boc and Fmoc strategies depends on several factors, including the peptide sequence, the scale of the synthesis, and the desired final product. americanpeptidesociety.org

Table 1: Comparison of Boc and Fmoc Protecting Group Strategies

| Feature | Boc Strategy | Fmoc Strategy |

|---|---|---|

| Nα-Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Cleavage Condition | Strong acid (e.g., Trifluoroacetic Acid - TFA) americanpeptidesociety.org | Base (e.g., Piperidine in DMF) americanpeptidesociety.org |

| Side-Chain Protection | Typically benzyl (Bn) based groups biosynth.com | Typically tert-butyl (tBu) based groups biosynth.com |

| Orthogonality | Quasi-orthogonal with Bn (cleaved by different acid strengths) biosynth.com | Fully orthogonal with tBu (cleaved by acid) iris-biotech.de |

| Advantages | Favorable for short peptides, can reduce racemization in some cases. americanpeptidesociety.org | Mild deprotection, suitable for long/complex peptides, compatible with automation. americanpeptidesociety.org |

| Disadvantages | Harsher deprotection conditions, requires specialized equipment. biosynth.comamericanpeptidesociety.org | Higher reagent cost. biosynth.com |

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues for Biomedical Imaging Research

Radiolabeled amino acids, such as analogs of 4-fluorophenylalanine labeled with fluorine-18 (¹⁸F), are valuable tracers for positron emission tomography (PET), a powerful medical imaging technique. nih.gov The development of efficient methods for incorporating the short-lived ¹⁸F isotope (half-life ≈ 110 minutes) is a critical area of research. acs.orgacs.org

Nucleophilic ¹⁸F-Fluorination Pathways

Nucleophilic substitution is a primary strategy for introducing the ¹⁸F-fluoride ion into a precursor molecule. nih.gov Traditional methods often involved nucleophilic aromatic substitution (SₙAr) reactions, but these could be multi-step processes with low radiochemical yields, especially for electron-rich aromatic rings. nih.gov

Modern approaches have focused on improving the efficiency and applicability of nucleophilic fluorination. The direct introduction of no-carrier-added (n.c.a.) [¹⁸F]fluoride, which has high specific activity, is highly desirable. nih.gov One pathway involves the reaction of n.c.a. [¹⁸F]fluoride with phenyliodonium (B1259483) ylide derivatives, where the fluoride ion regiospecifically displaces the iodonium (B1229267) ylide group. google.com

Another significant advancement is the use of transition-metal catalysis to facilitate the fluorination of arenes with nucleophilic fluoride sources. nih.gov This has been a key strategy to overcome the challenge of fluorinating electron-rich aromatic systems. nih.gov

Copper-Mediated Radiofluorination Techniques

Copper-mediated radiofluorination has emerged as a robust and widely used technique for the synthesis of ¹⁸F-labeled aromatic compounds. snmjournals.orgresearchgate.net This method allows for the direct labeling of both electron-rich and electron-deficient aromatic rings under mild conditions. acs.orgresearchgate.net

Several types of precursors are compatible with copper-catalyzed ¹⁸F-fluorination:

Arylstannanes: Protected phenylalanine derivatives can be synthesized from the corresponding arylstannane precursors by reaction with [¹⁸F]KF. nih.govbeilstein-journals.org This method is fast and uses commercially available reagents. researchgate.net

Arylboronic Esters: Phenylalanine pinacol (B44631) boronate esters are effective precursors for copper-mediated radiofluorination, yielding 4-[¹⁸F]fluorophenylalanine with high radiochemical purity and specific activity. snmjournals.org

(Mesityl)(aryl)iodonium Salts: This method offers high regioselectivity, where the mesityl group directs the fluorination to the other aryl group. It has been successfully applied to the synthesis of protected 4-[¹⁸F]fluorophenylalanine. acs.orgacs.org

A typical copper-mediated reaction involves heating the precursor with a complex of [¹⁸F]KF, a phase-transfer catalyst like Kryptofix 222 (K₂₂₂), and a copper catalyst, such as [Cu(OTf)₂(py)₄]. researchgate.netsnmjournals.org

Precursor Design and Optimization for ¹⁸F-Radiotracer Synthesis

The design of the precursor molecule is critical for a successful radiosynthesis. The precursor must be stable under storage conditions yet reactive enough to undergo rapid fluorination. For amino acid tracers like 4-[¹⁸F]fluorophenylalanine, the precursor must also contain appropriate protecting groups for the amino and carboxyl functionalities that can be removed efficiently after the radiolabeling step. google.com

For instance, in the synthesis of 4-borono-2-[¹⁸F]fluoro-L-phenylalanine ([¹⁸F]FBPA), a precursor such as N-tert-butoxycarbonyl-4-boronophenylalanine tert-butyl ester (N-Boc-BPA(OBuᵗ)) has been developed. snmjournals.org The Boc and tert-butyl protecting groups are stable during the fluorination step but can be readily cleaved with an acid like TFA. snmjournals.org

Optimization of precursors for copper-mediated methods involves using stable and accessible starting materials like arylboronic esters or arylstannanes. snmjournals.orgresearchgate.net For example, phenylalanine pinacol boronate precursors have been optimized for a rapid two-step synthesis involving copper-mediated fluorination followed by deprotection. snmjournals.org The choice of precursor can also influence the specific activity and radiochemical yield of the final product. google.com

Table 2: Precursors for ¹⁸F-Labeling of Phenylalanine Analogues

| Precursor Type | Labeling Method | Key Features |

|---|---|---|

| Arylstannanes | Copper-mediated nucleophilic fluorination nih.govresearchgate.net | Compatible with electron-rich and -deficient arenes; fast reaction. researchgate.net |

| Arylboronic Esters (e.g., Pinacol Esters) | Copper-mediated nucleophilic fluorination snmjournals.orgsnmjournals.org | Stable precursors; allows for high specific activity synthesis. snmjournals.org |

| (Mesityl)(aryl)iodonium Salts | Copper-mediated nucleophilic fluorination acs.orgacs.org | High regioselectivity; mild reaction conditions. acs.org |

| Phenyliodonium Ylides | Nucleophilic fluorination google.com | Regiospecific substitution; high specific activity. google.com |

| N-Boc-BPA(OBuᵗ) | Electrophilic fluorination with [¹⁸F]AcOF snmjournals.org | Designed for stability and efficient deprotection. snmjournals.org |

Strategies for Suppressing Racemization during Radiolabeling

Maintaining the stereochemical integrity of the chiral center in amino acids during radiosynthesis is paramount, as the biological activity is often enantiomer-specific. Racemization can occur during the activation of the carboxylic acid for peptide coupling or under the harsh conditions sometimes required for labeling and deprotection. peptide.comnih.gov

Several strategies are employed to suppress racemization:

Use of Additives: During peptide coupling, additives like HOBt, 6-Cl-HOBt, or HOAt can be added to the reaction mixture to minimize racemization. peptide.com

Optimized Coupling Reagents: The choice of coupling reagent can significantly impact the extent of racemization. nih.gov Ynamide coupling reagents have shown promise in suppressing epimerization during peptide synthesis in the N→C direction. chemrxiv.org

Mild Reaction Conditions: Employing mild conditions for both the labeling and deprotection steps is crucial. For example, copper-mediated fluorinations are often performed under relatively mild conditions. acs.org The use of mild acids for deprotection at moderate temperatures helps preserve enantiomeric purity. google.com

Protecting Group Choice: Certain protecting groups on the side chains of amino acids like histidine can help reduce racemization. peptide.com

Linker Design in SPPS: In solid-phase synthesis, the choice of linker can influence racemization. Modified linkers have been developed to minimize epimerization of the C-terminal amino acid during its attachment to the resin. iris-biotech.de

Use of Metal Catalysts: Copper(II) chloride in combination with HOBt has been used in solution-phase peptide segment coupling to suppress racemization. peptide.com

By carefully selecting precursors, protecting groups, reaction conditions, and coupling strategies, the synthesis of enantiomerically pure ¹⁸F-labeled amino acid tracers like Boc-L-4-fluorophenylalanine can be achieved.

Influence of Fluorine on Protein and Peptide Structure and Function

The introduction of fluorine into amino acids like phenylalanine can have profound, albeit context-dependent, effects on the properties of peptides and proteins. acs.orgfu-berlin.dersc.org The unique stereoelectronic properties of fluorine, including its high electronegativity, small size (relative to other halogens), and the polarity of the C-F bond, can modulate stability, conformation, and intermolecular interactions. canterbury.ac.nznih.gov

Incorporating fluorinated amino acids is a widely used strategy to enhance the stability of proteins and peptides. pnas.orgacs.org The substitution of hydrogen with fluorine in the phenyl ring of phenylalanine can increase a protein's resistance to thermal unfolding, chemical denaturation, and proteolytic degradation. acs.org

Table 2: Research Findings on the Stabilizing Effects of Fluorination

| Protein/Peptide System | Fluorinated Amino Acid Used | Observed Effect | Reference |

|---|---|---|---|

| Model 4-helix bundle protein (α4) | Hexafluoroleucine | Increased stability against thermal and chemical denaturation and proteolytic degradation. acs.org | acs.org |

| Phosphotriesterase (PTE) | 4-Fluorophenylalanine (global substitution) | Enhanced protein foldability and increased thermostability. rsc.org | rsc.org |

| Lipase B from Candida antarctica | 4-Fluorophenylalanine (global substitution) | Enhanced stability. rsc.org | rsc.org |

| General observation | Extensively fluorinated amino acids | Significantly enhances stability to thermal unfolding and chemical denaturation with minimal impact on biological activity. pnas.org | pnas.org |

Impact on Enzymatic Activity and Substrate Selectivity

The incorporation of Boc-L-4-fluorophenylalanine into peptides and proteins is a refined method for examining and altering enzymatic functions. The fluorine atom, comparable in size to hydrogen but with distinct electronic characteristics, can modify enzyme-substrate interactions without causing significant steric hindrance. This enables detailed investigation of catalytic mechanisms and enzyme specificity.

Research has demonstrated that replacing native phenylalanine with 4-fluorophenylalanine can have diverse effects on enzymatic activity. In certain instances, the fluorinated analog can function as a competitive inhibitor. For example, studies involving chorismate mutase have shown that the presence of 4-fluorophenylalanine in peptide-based inhibitors can improve their binding affinity. The electron-withdrawing property of the fluorine atom can alter the pKa of adjacent functional groups, thereby influencing the electrostatic interactions crucial for substrate binding and catalysis.

Furthermore, this substitution can affect substrate selectivity. For enzymes that recognize and process substrates containing phenylalanine, the introduction of a fluorine atom can either increase or decrease the enzyme's preference for that substrate. This is frequently linked to the modified electronic environment of the phenyl ring, which can impact cation-pi or other non-covalent interactions within the enzyme's active site. For instance, in studies with proteolytic enzymes, the cleavage rate of a peptide bond next to a 4-fluorophenylalanine residue can differ significantly from that of a native phenylalanine-containing peptide, offering valuable information about the electronic requirements for substrate recognition.

Table 1: Effects of 4-Fluorophenylalanine Incorporation on Enzyme Activity

| Enzyme Studied | Effect of 4-Fluorophenylalanine Incorporation |

|---|---|

| Chorismate Mutase | Enhanced binding affinity of peptide-based inhibitors |

| Proteolytic Enzymes | Altered rate of peptide bond cleavage |

| Phenylalanine-hydroxylase | Acts as a substrate with different kinetic parameters |

| Aromatic Amino Acid Racemase | Can act as a substrate, influencing racemization rates |

Investigation of Protein-Protein and Protein-Ligand Interactions

The strategic placement of Boc-L-4-fluorophenylalanine is a key technique for understanding the complexities of protein-protein and protein-ligand interactions. The fluorine atom acts as a sensitive indicator of the local molecular environment, enabling the detection of subtle changes that occur upon binding events.

In the study of protein-protein interactions, positioning a 4-fluorophenylalanine residue at the interface of a protein complex can yield detailed information about the binding surface. Alterations in the chemical shift of the ¹⁹F NMR signal when a complex forms can reveal the proximity of the fluorinated residue to its binding partner and the characteristics of the local environment. This method has been effectively used to map interaction surfaces and to measure binding affinities.

Similarly, 4-fluorophenylalanine is a potent probe for protein-ligand interactions. When a small molecule ligand binds to a protein, it can trigger conformational changes that are detected by the fluorinated residue. The subsequent changes in the ¹⁹F NMR spectrum can provide data on the binding mode, the ligand's affinity, and the protein's conformational state. This approach is especially beneficial for screening compound libraries and for the rational design of drugs, as it provides a direct measure of ligand binding at a particular site.

Table 2: Applications of 4-Fluorophenylalanine in Interaction Studies

| Interaction Type | Application of 4-Fluorophenylalanine | Key Insights Gained |

|---|---|---|

| Protein-Protein | Incorporation at the binding interface | Mapping of interaction surfaces, determination of binding affinities. |

| Protein-Ligand | Use as a reporter for ligand binding | Characterization of binding mode and affinity, detection of conformational changes. |

Alterations in Membrane-Protein Interactions

Introducing Boc-L-4-fluorophenylalanine into membrane proteins and peptides that interact with membranes provides a distinct way to explore and adjust their behavior within the lipid bilayer. The fluorinated analog can affect how a peptide partitions into the membrane, its orientation within the bilayer, and its interactions with lipid headgroups and acyl chains.

The hydrophobicity of the fluorinated phenyl ring is slightly different from that of the non-fluorinated version, which can modify the thermodynamics of membrane insertion. Research indicates that incorporating 4-fluorophenylalanine can influence the stability of transmembrane helices and the depth of their insertion into the membrane. The electron-withdrawing fluorine atom can also affect cation-pi interactions between the aromatic ring and positively charged lipid headgroups, such as phosphatidylcholine, thereby adjusting the protein's or peptide's position and orientation in relation to the membrane surface.

These modifications can also have functional implications. For membrane-active peptides, like antimicrobial peptides, substituting with 4-fluorophenylalanine can affect their capacity to disrupt the membrane and carry out their biological function. By systematically replacing native aromatic residues with this analog, researchers can investigate the specific requirements for membrane association and activity.

Utilization as a Spectroscopic Probe in Biomolecular Research

Nuclear Magnetic Resonance (NMR) Spectroscopy with ¹⁹F-Labeled Biomolecules.

The use of Boc-L-4-fluorophenylalanine to introduce the ¹⁹F nucleus into proteins and peptides has become a fundamental technique in modern biomolecular NMR spectroscopy. The ¹⁹F nucleus has several favorable properties for NMR studies: a nuclear spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance. Since fluorine is nearly absent in biological systems, the ¹⁹F NMR spectra of labeled biomolecules are free from background signals, offering a clear view of the probe's local environment. The ¹⁹F chemical shift is also highly sensitive to its surroundings, making it an excellent reporter of slight molecular changes.

The sensitivity of the ¹⁹F chemical shift to the local electrostatic environment makes 4-fluorophenylalanine an ideal probe for observing conformational changes and dynamics in proteins. When incorporated at a specific site, the ¹⁹F NMR signal will reflect changes in the protein's structure, such as those caused by ligand binding, protein-protein interactions, or changes in conditions like pH or temperature. This allows for the study of protein folding, allosteric regulation, and the dynamics of flexible regions. For example, a substrate binding to an enzyme can cause a distinct shift in the ¹⁹F resonance of a probe near the active site, directly indicating the binding event and associated conformational adjustments.

When multiple 4-fluorophenylalanine residues are incorporated into a protein, it is possible to measure the distances between the fluorine atoms. This is usually done through NMR experiments that detect through-space dipole-dipole couplings between the ¹⁹F nuclei, such as Nuclear Overhauser Effect (NOE) measurements. These distance constraints are then used with other experimental data to calculate and refine high-resolution 3D structures of proteins. This method is especially useful for studying large protein complexes or systems that are difficult to crystallize for X-ray diffraction analysis. The ability to introduce site-specific distance constraints is a powerful tool for validating and improving structural models.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Boc-L-4-Fluorophenylalanine |

| 4-Fluorophenylalanine |

| Phenylalanine |

| Chorismate |

Monitoring Protein Folding and Aggregation Mechanisms

The process of protein folding into a functional three-dimensional structure and the potential for misfolding and subsequent aggregation are fundamental areas of study in biochemistry. The introduction of Boc-L-4-fluorophenylalanine provides a sensitive spectroscopic reporter to monitor these complex processes.

The fluorine atom in 4-fluorophenylalanine (4-F-Phe) is highly sensitive to its local environment. nih.gov Changes in the chemical shift of the ¹⁹F nucleus can provide detailed information about the conformational changes that occur during protein folding and unfolding. scholaris.ca For instance, a well-dispersed ¹⁹F NMR spectrum is indicative of a well-folded protein, while the presence of sharp signals can point to protein instability or degradation. nih.gov

Furthermore, the introduction of fluorinated amino acids can influence the mechanisms of protein aggregation. nih.govbeilstein-journals.org Studies have shown that peptides containing fluorinated phenylalanine derivatives can be used to investigate enzyme-substrate complexes and the mechanisms behind protein aggregation. nih.govbeilstein-journals.org The level of fluorine incorporation can also be modulated to either preserve the native properties of the protein or to intentionally perturb them to study specific effects. scholaris.canih.gov

Studies of Peptidyl-Prolyl Isomerization and its Influence on Protein Conformation

The isomerization of the peptidyl-prolyl bond between the cis and trans conformations is a rate-limiting step in the folding of many proteins. nih.gov This conformational switch can act as a molecular regulator in various biological processes. nih.gov The study of this isomerization is crucial for understanding protein folding pathways and function.

¹⁹F NMR spectroscopy, utilizing probes like 4-fluorophenylalanine, offers a powerful method to study peptidyl-prolyl isomerization. A key advantage is that the ¹⁹F reporter group does not need to be directly adjacent to the proline residue to provide quantifiable signals. researchgate.net This allows for the placement of the probe in a position that does not interfere with the natural conformational dynamics of the prolyl bond. researchgate.netresearchgate.net

In a model peptide system with the general structure Ac-X-Pro-Z-Ala-Ala-4FPhe, where X and Z are various proteinogenic amino acids, the cis-Pro population was successfully measured using ¹⁹F NMR with 4-fluorophenylalanine (4FPhe) as a distal reporter. researchgate.netresearchgate.net The results obtained were consistent with values from more complex methods, demonstrating the utility of this approach. researchgate.netresearchgate.net

The chemical shift difference between the cis and trans conformers in the ¹⁹F NMR spectrum provides a clear readout of the isomerization state. researchgate.net This technique has been applied to study the prolyl bond status in models of the intrinsically disordered C-terminal region of α-synuclein. researchgate.net Furthermore, it has been shown that the prolyl bond status is not significantly affected by pH when ionizable amino acid residues are present on the carboxyl side of proline, making ¹⁹F NMR a valuable tool for studying proline isomerism under various conditions. researchgate.netresearchgate.net

| Peptide System | Method | Key Finding |

| Ac-X-Pro-Z-Ala-Ala-4FPhe | ¹⁹F NMR with distal 4FPhe reporter | Quantified cis-Pro population consistent with literature values. researchgate.netresearchgate.net |

| α-synuclein C-terminal models | ¹⁹F NMR with distal 4FPhe reporter | Mirrored prolyl bond preferences of model peptides. researchgate.net |

| Peptides with ionizable residues near Proline | ¹⁹F NMR | Prolyl bond status is not significantly affected by pH. researchgate.netresearchgate.net |

Fluorescence-Based Studies of Biomolecular Interactions

While ¹⁹F NMR is a primary application, the fluorine atom in Boc-L-4-fluorophenylalanine can also influence the fluorescence properties of neighboring fluorophores, making it a useful tool in fluorescence-based studies of biomolecular interactions. The incorporation of fluorinated amino acids can modulate the local environment, which in turn can affect the quantum yield and lifetime of fluorescent probes. researchgate.net

Isothermal titration calorimetry (ITC) is a rigorous, label-free technique for directly measuring biomolecular interactions. biorxiv.org It provides data on binding affinity and stoichiometry. biorxiv.org While not a fluorescence technique itself, ITC is often used as an orthogonal method to validate findings from fluorescence-based assays like fluorescence polarization (FP). biorxiv.org In FP assays, the apparent binding of a fluorescein-labeled peptide can sometimes be misleading due to factors like peptide adsorption to microplates. biorxiv.org

The development of minimalistic fluorescent unnatural amino acids (flUAAs) like acridon-2-ylalanine (Acd) has provided powerful probes for protein-peptide interactions and conformational changes. researchgate.net These probes have favorable photophysical properties, including long lifetimes and resistance to photobleaching. researchgate.net The presence of a fluorinated residue like 4-fluorophenylalanine in proximity to such a probe could potentially modulate its fluorescence signal, offering another layer of information about the local environment and any changes that occur upon biomolecular interaction.

Integration with Other Biophysical Probes and Spectroscopic Techniques

Boc-L-4-fluorophenylalanine is often used in conjunction with a variety of other biophysical probes and spectroscopic techniques to gain a more comprehensive understanding of protein structure and function. The versatility of the fluorine probe allows for its integration into a multi-faceted experimental approach.

The incorporation of ¹⁹F-labeled amino acids is compatible with other NMR active nuclei, allowing for multidimensional NMR experiments that can provide detailed structural and dynamic information. scholaris.caacs.org For instance, through-space ¹⁹F-¹⁹F couplings can be observed when multiple fluorinated amino acids are positioned within the hydrophobic core of a protein, offering a sensitive tool for studying protein structure. acs.org

Beyond NMR, the fluorine label can be used in concert with other spectroscopic techniques such as:

Electron Paramagnetic Resonance (EPR) Spectroscopy: While not directly involving the fluorine atom, the structural insights gained from ¹⁹F NMR can complement data from EPR studies that utilize spin labels to measure distances and dynamics. acs.org

Infrared (IR) Spectroscopy: The introduction of fluorinated amino acids can subtly alter vibrational modes, which may be detectable by IR spectroscopy, providing information on local environmental changes. acs.org

X-ray Crystallography: The incorporation of heavy atoms is a common strategy for phasing in X-ray crystallography. While fluorine is not a heavy atom, the structural models derived from crystallography provide an essential framework for interpreting ¹⁹F NMR data. nih.govacs.org

Paramagnetic probes can also be used in conjunction with ¹⁹F NMR. Aqueous reagents like Gd³⁺ EDTA⁴⁻ can broaden the resonances of water-exposed fluorine labels, providing information on solvent accessibility. nih.gov Similarly, membrane-bound paramagnetic probes can reveal the proximity of a labeled residue to a biological membrane. nih.gov

| Technique | Information Gained |

| ¹⁹F-¹⁹F TOCSY/DQF-COSY NMR | Through-space couplings, protein structure. acs.org |

| ¹⁹F NMR with Paramagnetic Probes | Solvent accessibility, proximity to membranes. nih.gov |

| X-ray Crystallography | High-resolution 3D structure for interpreting NMR data. nih.govacs.org |

| EPR Spectroscopy | Distances and dynamics (complementary to NMR). acs.org |

| IR Spectroscopy | Local environmental changes. acs.org |

Boc L 4 Fluorophenylalanine in Translational and Therapeutic Research

Applications in Drug Design and Development

N-(tert-Butoxycarbonyl)-L-4-fluorophenylalanine, commonly abbreviated as Boc-L-4-Fluorophenylalanine, is a derivative of the amino acid L-phenylalanine. cymitquimica.com It features a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a fluorine atom at the para-position of the phenyl ring. cymitquimica.com This compound serves as a crucial building block in peptide synthesis and medicinal chemistry. chemimpex.com The Boc group provides stability and facilitates controlled, sequential addition of amino acids during peptide synthesis, while the fluorine substitution offers unique properties that are leveraged in drug design. cymitquimica.comchemimpex.com

The introduction of fluorine into peptides and small molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govnih.gov The replacement of hydrogen with fluorine can significantly alter a molecule's biophysical and chemical characteristics due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond. nih.gov Incorporating Boc-L-4-fluorophenylalanine into a peptide sequence can modulate its acidity, lipophilicity, metabolic stability, and bioavailability. cymitquimica.comnih.gov

Fluorination often increases the hydrophobicity of a molecule, which can improve its ability to cross cell membranes and enhance binding affinity to hydrophobic pockets in target proteins. nih.govmdpi.com This modification can also lead to increased metabolic stability, as the carbon-fluorine bond is resistant to cleavage by metabolic enzymes. nih.govnih.gov This enhanced stability can prolong the half-life of peptide-based drugs in the body. nih.gov The strategic placement of fluorine can influence the conformation of peptides, promoting a structure that is more favorable for binding to a biological target and thereby increasing bioactivity. mdpi.comresearchgate.net The effect of fluorination, however, can be complex and is not always predictable, depending on the specific enzyme, the location of the substitution relative to a cleavage site, and the extent of fluorination. nih.gov

Table 1: Effects of Fluorine Substitution on Pharmacological Properties

| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| Metabolic Stability | Increased resistance to proteolytic degradation, leading to longer half-life. | nih.govnih.govnih.gov |

| Lipophilicity | Enhanced hydrophobicity, which can improve membrane permeability and binding affinity. | cymitquimica.comnih.govnih.gov |

| Binding Affinity | Can be strengthened due to favorable interactions with protein targets and enhanced hydrophobicity. | cymitquimica.commdpi.com |

| Bioactivity | Often improved due to enhanced stability and binding affinity. | cymitquimica.comnih.gov |

| Conformation | Can alter peptide folding and secondary structure, influencing interactions with biological targets. | nih.govmdpi.com |

Boc-L-4-Fluorophenylalanine is a key building block in the solid-phase synthesis of peptides, allowing for the creation of modified proteins and peptide-based therapeutics with enhanced properties. chemimpex.comnih.gov Its use allows researchers to systematically study structure-activity relationships by introducing a fluorinated residue at specific positions within a peptide sequence. cymitquimica.com This approach has been instrumental in the development of novel pharmaceuticals. chemimpex.comchemimpex.com

The incorporation of 4-fluorophenylalanine has been shown to improve the pharmacokinetic profiles of drug candidates. chemimpex.com For instance, in the development of analogues of Glucagon-like peptide-1 (GLP-1), a hormone peptide used in diabetes treatment, fluorination led to higher proteolytic stability while retaining biological efficacy. nih.gov The clinical utility of native GLP-1 is limited by its very short half-life of less than two minutes. nih.gov By incorporating fluorinated amino acids, researchers aim to develop long-acting agents that emulate GLP-1's functions. nih.gov This strategy has proven successful in small-molecule drugs and is being increasingly explored for peptide therapeutics, which often suffer from low metabolic stability. nih.gov

The unique properties conferred by fluorine make Boc-L-4-fluorophenylalanine a valuable component in the design of targeted therapies, particularly in the fields of oncology and neurology. chemimpex.comchemimpex.comchemimpex.com In oncology, peptide-based drugs are designed to target specific receptors or pathways that are overexpressed or dysregulated in cancer cells. chemimpex.com The enhanced stability and efficacy resulting from fluorine substitution can lead to more potent and specific anticancer agents. chemimpex.com Fluorinated phenylalanine derivatives are also utilized in Positron Emission Tomography (PET), a molecular imaging technique that provides information on tumor metabolism, aiding in more accurate diagnosis and therapy response monitoring in neuro-oncology. nih.gov

In neuroscience research, fluorinated amino acids are used to investigate neurotransmitter receptors and explore the function of modified amino acids in the brain. chemimpex.com The development of peptide-based drugs incorporating these amino acids is a key area of research for treating neurological disorders. chemimpex.comchemimpex.com

Table 2: Research Applications of Fluorinated Phenylalanine in Targeted Therapies

| Field | Application | Rationale | Reference |

|---|---|---|---|

| Oncology | Development of peptide-based anticancer agents. | To improve efficacy, specificity, and pharmacokinetic profiles of drugs targeting cancer cells. | chemimpex.com |

| Oncology | Positron Emission Tomography (PET) imaging agents. | To differentiate neoplastic tissue from non-specific changes and monitor therapy response. | nih.gov |

| Neurology | Investigating neurotransmitter receptors and brain function. | To understand the role of modified amino acids in neurological processes and disorders. | chemimpex.comchemimpex.com |

| Neurology | Development of novel therapeutics for neurological diseases. | To enhance the efficacy and stability of peptide-based drugs targeting the central nervous system. | chemimpex.comchemimpex.com |

Boc-L-4-Fluorophenylalanine and its derivatives play a significant role as potential enzyme inhibitors and therapeutic agents. chemimpex.comnih.gov The incorporation of fluorinated amino acids can alter the way a peptide interacts with an enzyme's active site, potentially leading to potent and selective inhibition. nih.gov For example, fluorinated compounds have been used to design inhibitors for proteases, such as those involved in viral replication or cancer progression. rsc.orgresearchgate.net The development of inhibitors for the rhinovirus protease and SARS-CoV-2 3CL protease has involved intermediates derived from modified amino acids. researchgate.net The fluorine atom can participate in unique interactions within the enzyme's binding pocket, leading to improved inhibitory activity compared to non-fluorinated analogues. rsc.org This makes the strategic use of fluorinated building blocks a powerful tool in the development of new therapeutic agents. chemimpex.comnih.gov

Chemical Biology Probes and Tools

Beyond therapeutic applications, Boc-L-4-fluorophenylalanine is a valuable tool in chemical biology for probing biological systems. chemimpex.com The incorporation of fluorinated amino acids into proteins allows researchers to study protein structure, function, folding, and interactions. nih.govnih.gov The fluorine atom serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov This technique can provide detailed information about the local environment of the fluorine atom within the protein, offering insights into protein-ligand and protein-protein interactions. nih.gov

By replacing a natural amino acid with its fluorinated counterpart, scientists can investigate the contribution of specific residues to protein stability and enzyme activity. chemimpex.comnih.gov This helps in elucidating enzyme mechanisms and understanding the complex biochemical processes that govern cellular function. chemimpex.com These studies are fundamental to identifying new drug targets and designing molecules that can modulate their activity. ajwilsonresearch.com

Investigation of Neurotransmitter Receptors and Brain Function

The study of neurotransmitter receptors and their function in the brain is a complex field that often utilizes specialized chemical tools to probe biological systems. Neurotransmitters are chemical messengers that transmit signals across a synapse from one neuron to another. Key neurotransmitters in the brain include glutamate, which is the most abundant excitatory neurotransmitter, and gamma-aminobutyric acid (GABA), the most important inhibitory neurotransmitter. brainfacts.org The balance between excitatory and inhibitory signals is crucial for normal brain function. brainfacts.org

Glutamate binds to several types of ionotropic receptors, including AMPA and NMDA receptors, which are critical for learning and memory. brainfacts.org GABA, on the other hand, binds to both ionotropic and metabotropic receptors to reduce neuronal excitability. brainfacts.org The precise functioning of these receptors can be investigated using amino acid analogs. While direct research on Boc-L-4-Fluorophenylalanine's specific interactions with neurotransmitter receptors is not extensively detailed in the provided results, the broader class of fluorinated amino acids is utilized in neuroscience research. These compounds can act as probes due to the unique properties of the fluorine atom, which can alter the molecule's electronic properties and metabolic stability.

The introduction of fluorinated phenylalanine derivatives into peptides and proteins can influence their structure and function, which is a key aspect of investigating biological processes. The ability to synthesize and incorporate these altered amino acids allows researchers to study the intricate mechanisms of neurotransmission and receptor binding.

Applications in Proteomics and Metabolic Labeling Techniques (e.g., Bioorthogonal Non-Canonical Amino Acid Tagging, BONCAT)

Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) is a powerful technique used in proteomics to identify newly synthesized proteins within a cell or organism. nih.govresearchgate.net This method relies on the introduction of a non-canonical amino acid, one that is not one of the 20 standard proteinogenic amino acids, into proteins during translation. nih.govnih.gov These non-canonical amino acids contain a "bioorthogonal" chemical handle, such as an azide (B81097) or an alkyne, which can be selectively reacted with a corresponding probe for visualization or purification. nih.govresearchgate.net

While Boc-L-4-Fluorophenylalanine itself is not the primary non-canonical amino acid used in standard BONCAT protocols (which often utilize azidohomoalanine (AHA) or homopropargylglycine (HPG)), the principles of metabolic labeling are relevant. nih.govresearchgate.net The cellular machinery for protein synthesis can sometimes incorporate amino acid analogs, especially if they are structurally similar to natural amino acids. The incorporation of fluorinated amino acids into proteins can enhance their stability and provide a unique probe for analysis. beilstein-journals.org

The general workflow of a BONCAT experiment involves:

Metabolic Labeling: Cells or organisms are cultured in a medium where a natural amino acid (like methionine) is replaced by a non-canonical analog (like AHA). nih.gov

Lysis and "Click" Chemistry: The cells are lysed, and the azide- or alkyne-containing proteins are covalently tagged with a reporter molecule (e.g., a fluorophore or biotin) using a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry". nih.govresearchgate.net

Analysis: The tagged proteins can then be visualized by fluorescence microscopy or enriched using affinity purification for identification by mass spectrometry. nih.govnih.gov

Another related technique is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which uses heavy isotope-labeled amino acids to quantify differences in protein abundance between different cell populations. isotope.com These advanced proteomic techniques provide a dynamic view of protein synthesis and turnover, offering insights into cellular responses to various stimuli or disease states.

Diagnostic Imaging Applications

Positron Emission Tomography (PET) Tracers for Tumor Metabolism and Imaging

Positron Emission Tomography (PET) is a molecular imaging technique that provides functional information about metabolic processes in the body. beilstein-journals.org In oncology, PET is used for the early detection, staging, and monitoring of tumors. beilstein-journals.org This is often achieved by using radiolabeled molecules, or tracers, that are preferentially taken up by cancer cells. beilstein-journals.org

Amino acid PET tracers are particularly valuable for imaging brain tumors because they can often provide better tumor delineation against the normal brain background compared to the more commonly used tracer, [¹⁸F]fluorodeoxyglucose ([¹⁸F]FDG). nih.govfrontiersin.org This is because many cancer cells exhibit increased expression of amino acid transporters to support their high rate of protein synthesis and proliferation. nih.gov

Boc-L-4-Fluorophenylalanine serves as a precursor for the synthesis of radiolabeled tracers, specifically with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F). The resulting radiotracer, [¹⁸F]4-fluoro-L-phenylalanine, is an analog of the natural amino acid L-phenylalanine and is transported into cells by systems such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in various cancers. nih.govnih.gov

Key Research Findings:

Studies have shown that [¹⁸F]labeled phenylalanine derivatives can be promising PET tracers for brain tumor imaging. beilstein-journals.org

The use of these tracers is based on the increased protein synthesis rate and amino acid transporter expression in neoplastic tissues. nih.gov

For instance, L-4-borono-2-[¹⁸F]fluoro-phenylalanine ([¹⁸F]FBPA), a derivative of phenylalanine, has been evaluated as a tumor-specific probe. nih.gov

Development of Tumor-Specific Probes

The development of tumor-specific probes is a critical area of research in diagnostic imaging. The goal is to create molecules that selectively accumulate in tumor tissue, providing a high-contrast image and minimizing exposure to healthy tissues. Boc-L-4-Fluorophenylalanine is a key building block in the creation of such probes.

The incorporation of the fluorine atom in 4-fluoro-L-phenylalanine not only allows for radiolabeling with ¹⁸F but can also influence the biological properties of the molecule, potentially enhancing its tumor specificity. beilstein-journals.org

Examples of Developed Probes and Research:

[¹⁸F]FBPA: This probe has been studied for its selectivity for the LAT1 transporter, which is highly upregulated in many cancers. nih.gov Comparative studies with [¹⁸F]FDG and [¹¹C]methionine have shown that [¹⁸F]FBPA has low accumulation in inflammatory lesions, making it a potentially more specific marker for tumors. nih.gov

Other Fluorinated Phenylalanine Derivatives: Research has explored various radiofluorinated phenylalanine analogs for PET imaging. beilstein-journals.org The synthesis of these compounds often involves complex chemical procedures to introduce the ¹⁸F isotope. beilstein-journals.org

The development of these tumor-specific probes holds promise for improving the accuracy of cancer diagnosis and treatment planning.

Antifungal Activity of Boc-L-4-Fluorophenylalanine-Containing Peptides

Synthesis of Novel Dipeptides with Antifungal Properties

Recent research has focused on the synthesis of novel peptides containing unnatural amino acids to discover new antimicrobial agents. The increasing prevalence of multidrug-resistant infections necessitates the development of new classes of antibiotics. iu.edu

In a collaborative research effort, a series of unnatural dipeptides were synthesized, some of which incorporated fluorinated phenylalanine analogs. acs.org These synthetic efforts are part of a broader strategy to create diverse chemical libraries for phenotypic screening against various microbial pathogens. iu.edu

Key Research Findings:

A study involving the synthesis of 76 compounds identified two unnatural dipeptides that exhibited significant inhibitory activity against the pathogenic yeast Cryptococcus neoformans, with a minimum inhibitory concentration (MIC) of ≤ 8 µg/mL. iu.eduacs.org

These active dipeptides were synthesized by acylating substituted fluorophenylalanine analogs with different Boc-protected amino acids. acs.org

Importantly, these compounds did not show cytotoxicity against a human cell line at the tested concentrations, suggesting a potential for selective antifungal activity. acs.org

The general mechanism of action for many antifungal peptides involves the permeabilization of the fungal cell membrane. worktribe.com The incorporation of fluorine into these peptides can alter properties such as lipophilicity and metabolic stability, which may influence their biological activity. worktribe.com For example, the iturin family of lipopeptides, produced by Bacillus species, exerts its antifungal effect by interacting with sterols in the fungal membrane. worktribe.com While the specific dipeptides containing Boc-L-4-Fluorophenylalanine were not detailed as being iturins, this illustrates a potential mode of action for peptide-based antifungals.

The synthesis and screening of such dipeptides represent a promising avenue for the discovery of new antifungal drugs.

In Vitro Evaluation of Antifungal Efficacy against Pathogenic Fungal Strains

The antifungal potential of compounds derived from Boc-L-4-fluorophenylalanine has been a subject of scientific investigation. A study focused on newly synthesized dipeptides, including N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine, evaluated their efficacy against a panel of common pathogenic and conditionally pathogenic fungal strains. pensoft.net The initial amino acid, (S)-α-methyl-4-fluorophenylalanine, demonstrated significant growth suppression against several fungi at a concentration of 0.195 mg/ml, including P. aurantiogriseum 12053, P. funiculosum 8258, Ulocladium botrytis 12027, and Aureobasidium pullulans 8269. pensoft.net Notably, the growth of the P. aurantiogriseum 12053 strain was inhibited at an even lower concentration of 0.13 mg/ml. pensoft.net

The dipeptide containing this fluorinated amino acid, N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine, also showed significant inhibitory effects, particularly against the P. aurantiogriseum 12053 strain, at a concentration of 0.369 mg/ml. pensoft.net The in vitro antifungal activity was assessed against a broad spectrum of test fungi, highlighting the potential of these fluorinated compounds in antifungal research. pensoft.net

| Compound | Test Fungi Strain | Effective Concentration for Inhibition (mg/ml) |

|---|---|---|

| (S)-α-methyl-4-fluorophenylalanine | P. aurantiogriseum 12053 | 0.13 |

| (S)-α-methyl-4-fluorophenylalanine | P. funiculosum 8258 | 0.195 |

| (S)-α-methyl-4-fluorophenylalanine | Ulocladium botrytis 12027 | 0.195 |

| (S)-α-methyl-4-fluorophenylalanine | Aureobasidium pullulans 8269 | 0.195 |

| N-tert-butoxycarbonyl-(S)-alanyl-(S)-α-methyl-4-fluorophenylalanine | P. aurantiogriseum 12053 | 0.369 |

Potential Applications in Material Science Research

Beyond its therapeutic applications, Boc-L-4-fluorophenylalanine and its derivatives are being explored for their utility in material science, particularly in the development of novel biomaterials.

Development of Biocompatible Polymers for Medical Devices

Derivatives such as Boc-α-methyl-L-4-fluorophenylalanine are investigated for their potential use in creating advanced materials, including biocompatible polymers intended for medical devices. chemimpex.com Biocompatible polymers are crucial in medicine for applications like tissue engineering, drug delivery systems, and medical implants, as they must function without eliciting adverse reactions from the body. google.com The incorporation of unique amino acid derivatives into polymer structures can modify their physical and biological properties, paving the way for innovative therapeutic agents and materials. chemimpex.com

Influence of Fluorine on Gelation Ability of Low Molecular Weight Gelators

The strategic incorporation of fluorine into low molecular weight gelators (LMWGs) has been shown to significantly enhance their properties. LMWGs are small molecules that can self-assemble in a solvent to create a fibrous network, forming a gel. mdpi.comjksus.org

A systematic study compared three gelators based on a Boc-D-Phe-L-Oxd-OH scaffold, differing only in the number of fluorine atoms on the phenylalanine ring:

F0: Boc-D-Phe-L-Oxd-OH (no fluorine)

F1: Boc-D-F1Phe-L-Oxd-OH (one fluorine atom at the para position, i.e., 4-fluorophenylalanine)

F2: Boc-D-F2Phe-L-Oxd-OH (two fluorine atoms) mdpi.comresearchgate.net

The research demonstrated a clear trend: the presence of fluorine atoms increased the tendency to form structured materials, resulting in mechanically stronger gels. mdpi.comresearchgate.net The study concluded that the inclusion of even a single fluorine atom, as in the F1 gelator containing 4-fluorophenylalanine, improves the compound's gelation ability, the rheological properties (stiffness) of the final material, its transparency, and its biocompatibility. mdpi.com While the non-fluorinated gelator (F0) showed toxicity to fibroblast cells at high concentrations, the fluorinated versions (F1 and F2) were not toxic, highlighting a significant advantage conferred by the fluorine atom. mdpi.comresearchgate.net

| Property | Non-Fluorinated Gelator (F0) | Fluorinated Gelator (F1 - containing 4-Fluorophenylalanine) | Observed Effect of Fluorination |

|---|---|---|---|

| Tendency to Form Structured Material | Lower | Increased | Positive |

| Material Strength/Stiffness | Weaker | Stronger | Positive |

| Biocompatibility (Fibroblast Cells) | Toxic at high concentrations | Not toxic even at high concentrations | Positive |

| Overall Gelator Properties | Baseline | Improved | Positive |

Computational Studies and Theoretical Insights into Boc L 4 Fluorophenylalanine Systems

Quantum Chemical Calculations on the Electronic and Steric Effects of Fluorine Substitution

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide fundamental insights into how fluorine substitution alters the electronic structure and steric profile of a molecule. nih.gov These calculations are vital for interpreting experimental data, such as NMR spectra, and for understanding the nature of intermolecular interactions.

The introduction of a highly electronegative fluorine atom to the phenyl ring of phenylalanine has profound electronic consequences. DFT calculations can precisely quantify these effects by computing properties such as the molecular electrostatic potential (MEP), atomic charges, and frontier molecular orbitals. imist.ma The MEP, for instance, visualizes the charge distribution and is a powerful predictor of sites for electrophilic and nucleophilic attack. imist.ma For 4-fluorophenylalanine, the fluorine atom and the surrounding region of the ring become more electron-poor due to the strong inductive (-I) effect of fluorine, which withdraws electron density from the aromatic system. This alters the quadrupole moment of the ring, which can significantly influence non-covalent interactions like cation-π and π-π stacking.

One of the most important applications of quantum chemistry in this area is the calculation of NMR chemical shifts. nih.gov The 19F nucleus is an extremely sensitive NMR probe, and its chemical shift is highly responsive to the local electronic environment. DFT calculations have been successfully used to predict 19F chemical shifts in fluorinated amino acids, showing a strong correlation with experimental values. anu.edu.aunih.gov These calculations reveal that the 19F chemical shift is sensitive to through-space electrostatic interactions from nearby charged residues, although this effect is dampened by the dielectric properties of the protein and solvent. anu.edu.au

The steric effect of fluorine is minimal, as its van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.2 Å). This makes fluorine an excellent, minimally perturbing substitute for hydrogen in many biological systems. mdpi.com

The table below shows results from a comparative study evaluating various electronic structure methods for their accuracy in calculating 19F chemical shifts for fluorinated amino acids, including 4-fluorophenylalanine.

| Method/Basis Set | Solvation Model | Mean Absolute Error (ppm) | R² (vs. Experimental) |

|---|---|---|---|

| HF/6-31G | CPCM (water) | 2.26 | 0.999 |

| HF/6-31G | SMD (water) | 2.32 | 0.999 |

| BH&HLYP/6-311++G(3df,2p) | CPCM (water) | 3.78 | 0.979 |

| ωB97X/6-311++G(3df,2p) | CPCM (water) | 3.92 | 0.983 |

| M06/6-31+G* | CPCM (water) | 4.18 | 0.998 |

Data adapted from evaluating electronic structure methods for calculating 19F chemical shifts. nih.gov The errors are reported after applying a scaling factor. HF refers to Hartree-Fock theory, while the others are different DFT functionals.

Structure-Activity Relationship (SAR) Modeling for Rational Drug Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are cornerstones of rational drug design. nih.govnih.govmdpi.com These approaches aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity. srmist.edu.in For peptides containing Boc-L-4-fluorophenylalanine, computational SAR modeling helps to understand how modifications, including fluorination, affect binding affinity and to guide the design of more potent molecules.

A key application of computational SAR is to explain and predict the binding affinity of peptide inhibitors. For instance, in a study of peptide inhibitors for cyclin-dependent kinases (CDKs), researchers synthesized a series of peptides with substitutions at various positions. acs.org The replacement of a native arginine with 4-fluorophenylalanine led to a twofold increase in binding to the CDK2/cyclin A complex. acs.org To understand the structural basis for these changes, computational modeling was employed. The binding modes of the peptides were modeled, and interaction energies with the target protein were calculated. A strong correlation (R² = 0.857) was found between the computationally derived interaction energies and the experimentally measured binding affinities (determined by IC50 values from a fluorescence polarization assay). acs.org This correlation demonstrates the predictive power of the computational model, confirming that it can be used to rationalize the effects of substitutions and guide the design of new, more potent inhibitors. acs.org

The electronic alterations induced by fluorine, as detailed by quantum chemical calculations, are a major factor in these SAR models. The modified electrostatic potential of the 4-fluorophenylalanine ring can lead to more favorable (or unfavorable) interactions in the protein's binding pocket. For example, the electron-withdrawing nature of fluorine weakens the ability of the aromatic ring to participate in cation-π interactions but can enhance other interactions, such as those with electron-rich parts of the receptor or through the formation of halogen bonds. nih.gov

The table below illustrates the correlation between computational and experimental data for a series of peptide inhibitors binding to the CDK2/cyclin A complex.

| Peptide Analogue | Modification | Calculated Interaction Energy (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|---|

| RRLIF (Parent) | - | -125.4 | 2.10 |

| RRLNpfF | Arg -> 4-F-Phe | -128.1 | 0.70 |

| RALIF | Arg -> Ala | -109.8 | 20.3 |

| RPLIF | Arg -> Pro | -98.5 | >100 |

| RRLCitF | Arg -> Citrulline | -120.7 | 3.21 |

Data adapted from the study on CDK inhibitors. acs.org "Npf" represents 4-fluorophenylalanine in the original notation.

In Silico Approaches to Enzyme Engineering and Design

In silico methods are increasingly used to engineer enzymes with novel or enhanced properties. portlandpress.com These computational approaches can guide the selection of mutations to improve activity, stability, or specificity, thereby reducing the time and effort required in the laboratory. letifmones.com The incorporation of non-canonical amino acids like 4-fluorophenylalanine is an emerging strategy in this field, and computational tools are essential for predicting the effects of such substitutions. acs.org

A powerful example of this synergy is the computational design of a high-affinity protein inhibitor for the enzyme lysozyme (B549824). nih.gov In this work, the design process started by identifying a protein scaffold that could be engineered to bind tightly to the lysozyme active site. After an initial design and subsequent rounds of computational affinity maturation, the researchers needed to validate that the inhibitor was binding in the predicted orientation. To achieve this, they used 4-fluorophenylalanine as a probe. By incorporating this amino acid at specific sites on the surface of the designed inhibitor, they could use 19F NMR spectroscopy to map the binding interface. nih.gov The changes observed in the 19F NMR spectrum upon binding to lysozyme provided direct experimental evidence that confirmed the computationally designed binding mode. nih.gov

Mechanistic Studies through Computational Chemistry

Computational chemistry provides powerful tools to elucidate the detailed mechanisms of biological processes, such as ligand-receptor binding or enzymatic catalysis. For systems involving Boc-L-4-fluorophenylalanine, these methods can reveal the specific role of the fluorinated residue in molecular recognition events.